molecular formula C11H12ClNO2 B091582 (4-Chlorophenyl)(morpholino)methanone CAS No. 19202-04-1

(4-Chlorophenyl)(morpholino)methanone

Cat. No.: B091582
CAS No.: 19202-04-1
M. Wt: 225.67 g/mol
InChI Key: BGRFQNTYHMHVFJ-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(morpholino)methanone is a useful research compound. Its molecular formula is C11H12ClNO2 and its molecular weight is 225.67 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-Chlorobenzoyl)morpholine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14842. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antibiotic Activity Modulation : Morpholine derivatives, such as 4-(Phenylsulfonyl) morpholine, have been studied for their antimicrobial properties. These compounds have shown modulating activity against multidrug-resistant strains of various bacteria and fungi, enhancing the efficacy of other antibiotics (Oliveira et al., 2015).

  • Complexation with Metals : Morpholine derivatives have been utilized in the synthesis of metal complexes, including those with palladium and mercury. These complexes exhibit unique structural and spectral properties (Singh et al., 2000).

  • Synthesis of Biologically Active Heterocyclic Compounds : Morpholine is an important intermediate in synthesizing various bioactive heterocyclic compounds. It adopts a stable chair conformation, contributing to the stability of the synthesized compounds (Mazur et al., 2007).

  • Pharmacological Applications : The morpholine ring is a versatile synthetic building block in drug design, offering a wide range of biological activities. It plays a significant role in the pharmacophore of certain enzyme inhibitors and receptors (Kourounakis et al., 2020).

  • Medicinal Chemistry Synthesis : Morpholine is a frequently used scaffold in medicinal chemistry due to its contribution to biological activities and improved pharmacokinetics of bioactive molecules. It has been the subject of extensive synthetic studies (Tzara et al., 2020).

  • Antimicrobial and Anticancer Studies : Morpholine derivatives, such as acylthioureas, have shown promising antimicrobial and anticancer activities, particularly in enhancing the efficacy of existing treatments (Oyeka et al., 2021).

  • Corrosion Inhibition : Morpholine and its derivatives have been explored as corrosion inhibitors for mild steel in acidic environments. They effectively protect metal surfaces by forming protective films (Nnaji et al., 2017).

  • Antidepressant Synthesis : Specific morpholine derivatives have been synthesized as antidepressants. An example is the synthesis of befol, a reversible MAO inhibitor, through a multi-stage process involving morpholine (Donskaya et al., 2004).

Properties

IUPAC Name

(4-chlorophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRFQNTYHMHVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279964
Record name N-(4-CHLOROBENZOYL)MORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19202-04-1
Record name 19202-04-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14842
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-CHLOROBENZOYL)MORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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